

Application Note: Bioconjugation & Target Identification Using 5-Azido-1,3-Dioxaindane Linkers

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Compound of Interest

Compound Name: 5-azido-1,3-dioxaindane

CAS No.: 155268-21-6

Cat. No.: B6232541

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Executive Summary & Scientific Rationale

The **5-azido-1,3-dioxaindane** moiety (CAS: 1472038-68-8) represents a strategic "minimalist" linker in chemical biology. Unlike bulky fluorophores or long polyethylene glycol (PEG) chains that can disrupt ligand binding, this compact aryl azide mimics the steric and electronic properties of the 1,3-benzodioxole pharmacophore.

Key Advantages:

- **Pharmacophore Retention (Bioisosterism):** The 1,3-dioxaindane core is a structural analog of the methylenedioxybenzene group common in medicinal chemistry. Substituting the native ring with its 5-azido variant often preserves biological activity, allowing the conversion of a drug into a probe with minimal structural perturbation.
- **Dual-Mode Reactivity:**

- Photoaffinity Labeling (Primary): Upon UV irradiation (254–365 nm), the aryl azide generates a highly reactive nitrene species that inserts into nearby C-H or N-H bonds, covalently crosslinking the probe to its protein target.
- Bioorthogonal Ligation (Secondary): While less reactive than alkyl azides, the aryl azide can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strained-Promoted Azide-Alkyne Cycloaddition (SPAAC) for post-labeling enrichment.

Chemical Mechanism & Workflow[1]

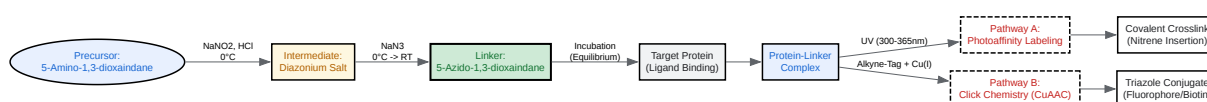
The utility of **5-azido-1,3-dioxaindane** relies on its stability in the dark and its rapid activation under UV light.

Mechanism of Action

- Activation: UV light triggers the loss of nitrogen () from the azide group.
- Nitrene Formation: A singlet nitrene is formed.
- Insertion: The nitrene undergoes rapid insertion into adjacent bonds (C-H, N-H, O-H) on the target protein, forming a permanent covalent bond.
- Ring Expansion (Side Reaction): If no nucleophile is nearby, the nitrene may rearrange into a ketenimine (dehydroazepine), which reacts with nucleophiles (e.g., lysines) in a slower, orthogonal pathway.

Diagram: Bioconjugation Workflow

The following diagram illustrates the synthesis of the linker and its divergent applications in PAL and Click Chemistry.



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Figure 1: Synthesis and dual-application workflow for **5-azido-1,3-dioxaindane** linkers.

Experimental Protocols

Protocol A: Synthesis of 5-Azido-1,3-Dioxaindane

Objective: To synthesize the linker from its amino precursor via diazotization. Note: Aryl azides are potentially explosive. Perform all reactions behind a blast shield.

Reagents:

- 5-Amino-1,3-benzodioxole (Precursor)[1]
- Sodium Nitrite (
)[1]
- Sodium Azide (
)[1]
- Hydrochloric Acid (HCl, conc.)[1]
- Solvents: Water, Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

- Diazotization:
 - Dissolve 5-amino-1,3-benzodioxole (1.0 eq, e.g., 500 mg) in a mixture of water (5 mL) and concentrated HCl (1.5 mL) in a round-bottom flask.
 - Cool the mixture to 0–5 °C in an ice bath.
 - Add an aqueous solution of

(1.1 eq) dropwise over 10 minutes. Maintain temperature < 5 °C.

- Stir for 30 minutes. The solution should become clear/yellowish (diazonium salt formation).
- Azidation:
 - In a separate flask, dissolve (1.2 eq) in minimal water and cool to 0 °C.
 - Slowly add the diazonium salt solution to the azide solution.^[1] Caution: Nitrogen gas will evolve vigorously.
 - Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
- Work-up:
 - Extract the reaction mixture with EtOAc (3 x 10 mL).
 - Wash combined organics with brine, dry over , and concentrate under reduced pressure (do not heat > 40 °C).
 - Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
 - Storage: Store the resulting pale yellow oil/solid at -20 °C in the dark.

Protocol B: Photoaffinity Labeling (PAL)

Objective: To covalently crosslink a drug-linker conjugate to its target protein.

Reagents:

- Probe: Drug conjugated to **5-azido-1,3-dioxaindane** (or the linker itself if testing reactivity).
- Protein Sample: Purified protein (1-10 µM) or Cell Lysate (1 mg/mL).
- UV Light Source: Handheld UV lamp (365 nm) or Stratalinker.

Procedure:

- Incubation:

- Add the probe to the protein sample (final conc. 1–10 μM).
- Incubate at 4 °C or RT for 30–60 minutes to allow equilibrium binding.
- Control: Include a "competition" sample with 100x excess of the parent drug (without azide) to prove specific binding.
- Irradiation:
 - Transfer samples to an open-top 96-well plate or microcentrifuge tubes (caps open).
 - Place on ice (to prevent thermal denaturation).
 - Irradiate at 365 nm for 5–10 minutes.
 - Note: Avoid 254 nm if possible, as it damages proteins. 300–365 nm is optimal for aryl azides.
- Analysis:
 - Proceed to SDS-PAGE or Click Chemistry (if a secondary handle like an alkyne is present) for visualization.

Protocol C: Two-Step Labeling (Click Chemistry)

Objective: To attach a reporter (e.g., Biotin-Alkyne) to the aryl azide post-crosslinking (if the azide survived) or to use the azide as a click handle directly. Note: Aryl azides are slower in CuAAC than alkyl azides.

Reagents:

- Reporter: Biotin-PEG4-Alkyne (50 μM).
- Catalyst:
(1 mM).
- Reducing Agent: Sodium Ascorbate (5 mM).

- Ligand: THPTA (2 mM) – Critical for protecting protein from oxidation.

Procedure:

- Reaction Mix: To the protein-linker solution, add reagents in this order:
 - Biotin-Alkyne
 - THPTA/CuSO₄ premix
 - Sodium Ascorbate
- Incubation: Vortex and incubate at RT for 1 hour in the dark.
- Quenching: Add EDTA (10 mM) to chelate copper.
- Precipitation: Precipitate protein (Methanol/Chloroform) to remove excess reagents before Western Blot analysis.

Data Summary & Troubleshooting

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Sources

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